

2,3-DMMC Hydrochloride: A Comparative Analysis with Other Novel Psychoactive Substances

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Compound of Interest

Compound Name: 2,3-Dimethylmethcathinone hydrochloride

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For research, scientific, and drug development professionals, this guide provides an objective comparison of 2,3-DMMC hydrochloride with other novel psychoactive substances (NPS), supported by available data. Due to a significant lack of published experimental data on 2,3-DMMC hydrochloride, this comparison relies on data from its structural isomers and related synthetic cathinones to provide a contextual understanding.

Introduction to 2,3-DMMC Hydrochloride

2,3-Dimethylmethcathinone (2,3-DMMC) is a synthetic cathinone, a class of novel psychoactive substances designed to mimic the effects of controlled stimulants. As a positional isomer of the more well-known substances 3-MMC (3-methylmethcathinone) and 4-MMC (mephedrone), 2,3-DMMC is presumed to act as a monoamine transporter inhibitor, affecting the levels of dopamine, serotonin, and norepinephrine in the brain. However, a critical gap exists in the scientific literature regarding its specific pharmacological, pharmacokinetic, and toxicological profile. This guide aims to contextualize 2,3-DMMC by comparing its known chemical properties with the experimentally determined data of its analogues.

Chemical and Physical Properties

The following table summarizes the basic chemical and physical properties of 2,3-DMMC hydrochloride and its comparators.

Property	2,3-DMMC Hydrochloride	3-MMC Hydrochloride	4-MMC Hydrochloride (Mephedrone)	3,4-DMMC Hydrochloride
IUPAC Name	1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride	2-(Methylamino)-1-(3-methylphenyl)propan-1-one hydrochloride	(RS)-2-Methylamino-1-(4-methylphenyl)propan-1-one hydrochloride	(\pm)-1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride
Molecular Formula	C ₁₂ H ₁₇ NO · HCl	C ₁₁ H ₁₅ NO · HCl	C ₁₁ H ₁₅ NO · HCl	C ₁₂ H ₁₇ NO · HCl
Molar Mass	227.7 g/mol	177.247 g/mol (base)	177.247 g/mol (base)	191.274 g/mol (base)
Appearance	White powder	White crystalline powder	White crystalline powder	Not widely reported
CAS Number	1797981-99-7	1246816-62-5	1189726-22-4	1081772-06-6

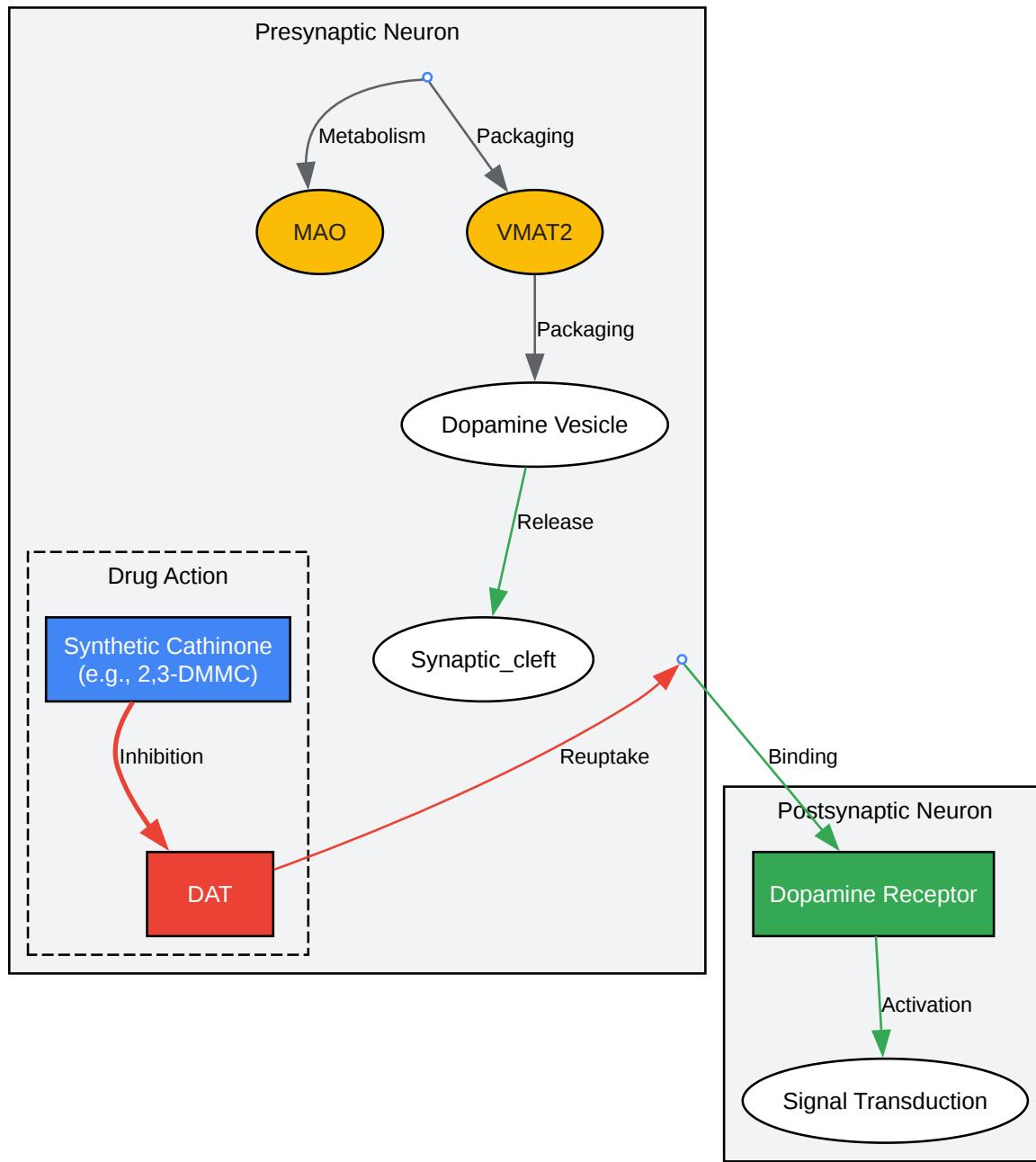
Pharmacological Comparison

The primary mechanism of action for synthetic cathinones involves the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). While specific data for 2,3-DMMC is unavailable, the activity of its isomers at these transporters provides insight into its potential pharmacological profile.

Parameter	3-MMC	4-MMC (Mephedrone)	3,4-DMMC
Primary Mechanism	Monoamine transporter inhibitor and releasing agent. [1]	Monoamine transporter inhibitor and releasing agent. [2][3]	Monoamine transporter substrate. [4]
Transporter Activity	Potently inhibits NET and DAT; moderate SERT activity. [1][5]	Potent inhibitor and substrate for monoamine transporters. [3] Greater effect on serotonin release compared to dopamine. [6]	Potently inhibits norepinephrine and serotonin reuptake; lesser effect on dopamine reuptake. [4]
Receptor Binding	Binds to 5-HT _{1a} , 5-HT _{2a} , 5-HT _{2C} , α _{1a} , and α _{2a} receptors. [1]	Not extensively reported.	High affinity for 5-HT ₂ and adrenergic receptors. [7]
Reported Effects	Stimulant, entactogen, euphoria, increased sociability. [5]	Euphoria, stimulation, increased empathy and sociability. [6][8]	Stimulant effects, smoother than mephedrone with less pronounced side effects according to user reports. [9]

Signaling Pathway of Synthetic Cathinones

The diagram below illustrates the general mechanism of action of synthetic cathinones at the monoamine transporters.

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Caption: General signaling pathway of synthetic cathinones at a dopamine synapse.

Pharmacokinetic and Toxicological Comparison

The metabolism, bioavailability, and toxicity of 2,3-DMMC have not been formally studied. The data for its analogues highlight potential metabolic pathways and toxicological concerns.

Parameter	3-MMC	4-MMC (Mephedrone)	3,4-DMMC
Bioavailability (oral)	~7% in pigs, suggesting extensive first-pass metabolism. [10][11][12]	~10% in rats, also indicating a significant first-pass effect.[13]	Not determined.
Half-life	~0.8 hours in pigs.[11][12]	Approximately 2 hours in rats.[6]	Not determined.
Metabolism	Known metabolites include 3-methylephedrine and 3-methylnorephedrine via β -keto-reduction and N-demethylation. [1]	Metabolized by CYP2D6. Metabolites include nor-mephedrone, 4-hydroxytolylmephedrone, and dihydromephedrone. [14]	Major metabolic pathways in rats include N-demethylation, β -ketoreduction, hydroxylation, and oxidation.[7][15]
Toxicity	Associated with sympathomimetic toxicity, including tachycardia, hypertension, and agitation.[16][17] Fatalities have been reported, often in cases of polydrug use. [1][5]	Can induce neurotoxicity, particularly to serotonin systems.[18] [19] Adverse effects include increased heart rate and blood pressure, anxiety, and in severe cases, serotonin syndrome. [18][20]	In vitro studies show potential for cytotoxicity and induction of oxidative stress in neuronal cells.[21]

Experimental Protocols

Due to the absence of published studies on 2,3-DMMC, a representative experimental protocol for assessing the activity of synthetic cathinones at monoamine transporters is provided below. This methodology is based on common practices in the field for characterizing related compounds.

In Vitro Monoamine Transporter Activity Assay

Objective: To determine the potency of a test compound (e.g., 2,3-DMMC) to inhibit the reuptake of dopamine, serotonin, and norepinephrine via their respective transporters (DAT, SERT, NET).

Materials:

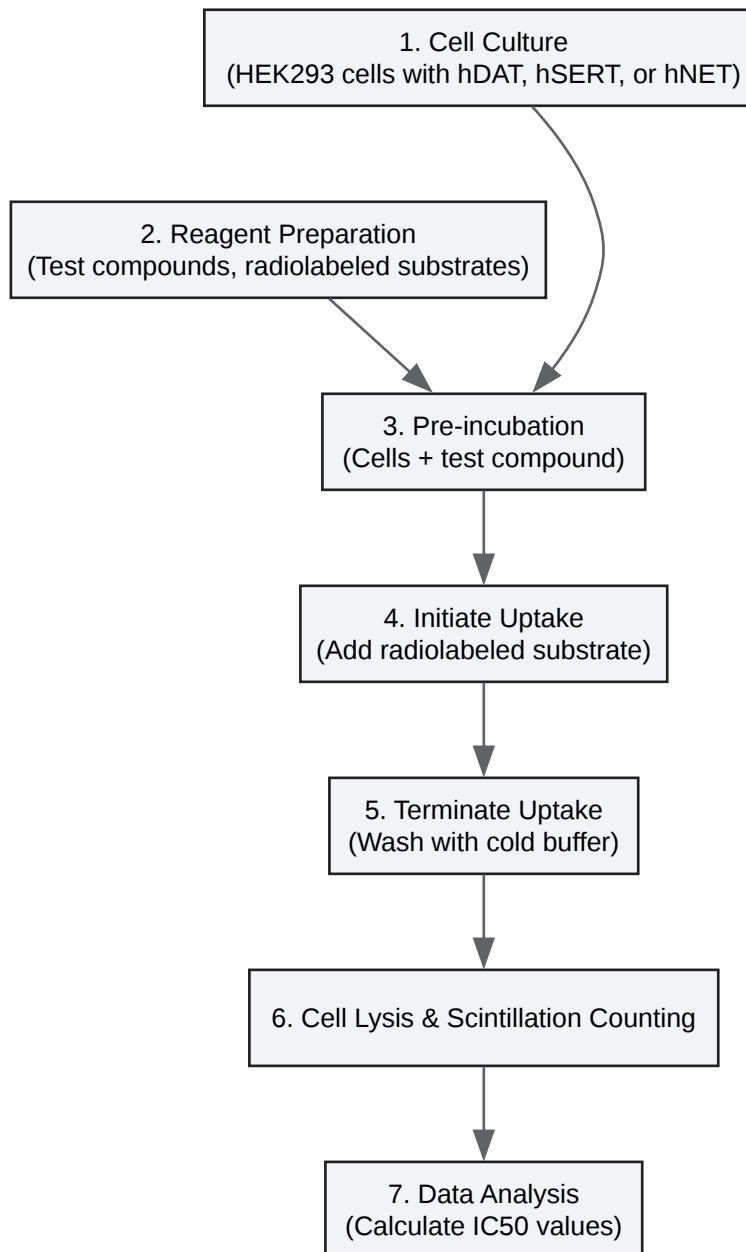
- HEK293 cells stably expressing human DAT, SERT, or NET.
- Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
- Test compound (2,3-DMMC hydrochloride) and reference inhibitors (e.g., cocaine, GBR12909 for DAT; fluoxetine for SERT; desipramine for NET).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- 96-well cell culture plates.
- Scintillation counter and scintillation fluid.

Procedure:

- **Cell Culture:** Culture HEK293 cells expressing hDAT, hSERT, or hNET in appropriate media until confluent in 96-well plates.
- **Preparation of Reagents:** Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. Prepare a solution of the radiolabeled substrate in assay buffer.
- **Pre-incubation:** Wash the cells with assay buffer. Add the various concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
- **Initiation of Uptake:** Add the radiolabeled substrate to each well to initiate the uptake reaction.
- **Termination of Uptake:** After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

- Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀ value) by non-linear regression analysis.

Experimental Workflow Diagram



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Caption: Workflow for an in vitro monoamine transporter uptake assay.

Conclusion

2,3-DMMC hydrochloride is a synthetic cathinone with a notable lack of published experimental data regarding its pharmacology and toxicology. Based on its structural similarity to 3-MMC, 4-MMC, and 3,4-DMMC, it is likely to act as a monoamine transporter inhibitor with stimulant properties. The data available for its analogues suggest a potential for abuse and sympathomimetic toxicity. Further research is imperative to fully characterize the pharmacological and toxicological profile of 2,3-DMMC to understand its potential risks to public health. The provided experimental protocol offers a standard method for beginning to elucidate its activity at a molecular level.

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